molecular formula C22H25BrN2O3S B11830083 N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide

N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide

Cat. No.: B11830083
M. Wt: 477.4 g/mol
InChI Key: BZICGOVSGOYHLB-FGZHOGPDSA-N
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Description

N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide is a complex organic compound with a unique structure that includes a bromopropenyl group, a methoxy group, and a tetrahydropyrroloindole core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method uses O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromopropenyl group.

    Substitution: The bromine atom in the bromopropenyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide is unique due to its specific structural features, such as the bromopropenyl group and the tetrahydropyrroloindole core. These features confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H25BrN2O3S

Molecular Weight

477.4 g/mol

IUPAC Name

N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C22H25BrN2O3S/c1-15-5-8-18(9-6-15)29(26,27)24-21-19-13-17(28-3)7-10-20(19)25-12-4-11-22(21,25)14-16(2)23/h5-10,13,21,24H,2,4,11-12,14H2,1,3H3/t21-,22-/m1/s1

InChI Key

BZICGOVSGOYHLB-FGZHOGPDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2C3=C(C=CC(=C3)OC)N4[C@]2(CCC4)CC(=C)Br

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2C3=C(C=CC(=C3)OC)N4C2(CCC4)CC(=C)Br

Origin of Product

United States

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